Micranoic acid A
Overview
Description
Micranoic acid A is a novel octanortriterpenoid compound isolated from the leaves and stems of Schisandra micrantha, a plant indigenous to Yunnan Province of China . This compound features an unusual octanorlanostane skeleton, which is characterized by the oxidative fission of the C-17 and C-20 bond, with C-17 being oxidized to the ketone level .
Preparation Methods
Micranoic acid A is isolated from the leaves and stems of Schisandra micrantha. The extraction process involves the use of petroleum ether and ethyl acetate as solvents . The structures of micranoic acids A and B were determined by one-dimensional and two-dimensional nuclear magnetic resonance spectroscopic analysis . The preparation of this compound does not involve any industrial production methods as it is primarily obtained through natural extraction from the plant source .
Chemical Reactions Analysis
Micranoic acid A undergoes various chemical reactions, including oxidation and reduction. The compound contains a ketone group, a carboxylic acid group, and a double bond, which makes it reactive under different conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Micranoic acid A has shown potential in various scientific research applications. It has been studied for its biological activities, including anti-HIV, anti-tumor, and anti-oxidant properties . The compound has also been investigated for its potential use as an estrogen receptor modulator and its antagonistic effect against farnesoid X receptor . Additionally, this compound has shown inhibitory effects against herpes simplex virus type 2 and adenovirus . These properties make it a valuable compound for research in chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of micranoic acid A involves its interaction with various molecular targets and pathways. The compound’s unique octanorlanostane skeleton allows it to interact with specific enzymes and receptors, leading to its observed biological activities . For example, its anti-HIV activity is attributed to its ability to inhibit reverse transcriptase and polymerase enzymes . The anti-tumor activity is believed to be due to its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Micranoic acid A is unique due to its octanorlanostane skeleton, which distinguishes it from other triterpenoids. Similar compounds include micranoic acid B, kadsuric acid, 3β-hydroxy-lanost-9(11),24(25)-dien-26-oic acid, and schizandronic acid . These compounds share some structural similarities but differ in their specific functional groups and biological activities . For instance, micranoic acid B has a similar structure but lacks the entire C-17 side chain . Kadsuric acid and schizandronic acid also share some structural features but have different biological activities .
Biological Activity
Micranoic acid A is a novel compound classified as an octanortriterpenoid, derived from the plant Myrsine coriacea. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article reviews the current understanding of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique octanortriterpenoid structure, which distinguishes it from other triterpenes. The absence of the C-17 side chain is a notable feature that influences its biological properties. The chemical formula and structural details are essential for understanding how modifications might enhance its activity against various biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various microorganisms, the compound was tested alongside its derivatives. The results indicated varying degrees of activity:
Microorganism | MIC (µg/ml) for this compound | MIC (µg/ml) for Derivatives |
---|---|---|
Bacillus subtilis | >1000 | 7.81 |
Staphylococcus aureus | >1000 | 31.25 |
Escherichia coli | >1000 | 125 |
Pseudomonas aeruginosa | >1000 | 125 |
This table illustrates that while this compound shows limited direct antimicrobial activity, its derivatives demonstrate enhanced potency against several pathogenic bacteria, suggesting that structural modifications can significantly impact efficacy .
Cytotoxicity and Anti-Cancer Potential
This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that this compound exhibited cytotoxicity with an IC50 value of approximately 91.65 µg/ml against brine shrimp (Artemia salina), indicating potential as an anticancer agent. Furthermore, it showed inhibitory effects on heparin-binding epidermal growth factor-like growth factor (HB-EGF), which is implicated in cancer progression .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may inhibit key enzymes involved in cancer progression and microbial growth:
- Inhibition of HB-EGF : This factor plays a critical role in tumor growth and metastasis.
- Xanthine Oxidase Inhibition : While not directly studied for this compound, related compounds have shown promise in reducing oxidative stress by inhibiting xanthine oxidase, a source of superoxide anions linked to inflammation and cancer .
Case Studies and Research Findings
A significant body of research highlights the diverse biological activities of compounds related to this compound:
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity through DPPH radical scavenging assays, suggesting potential health benefits in reducing oxidative stress-related diseases .
- Cytotoxicity Studies : Various studies have linked triterpenoids to apoptosis induction in cancer cells, with potential pathways involving cell cycle arrest and modulation of apoptotic markers .
- In Vivo Studies : Future research should focus on in vivo models to validate the therapeutic potential of this compound and assess its safety profile.
Properties
IUPAC Name |
3-[(3aS,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-oxo-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-14(2)15-6-7-17-16(20(15,3)11-10-19(24)25)8-12-22(5)18(23)9-13-21(17,22)4/h8,15,17H,1,6-7,9-13H2,2-5H3,(H,24,25)/t15-,17+,20-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVFSMMYZKBYGK-JVRYAFQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2C(=CCC3(C2(CCC3=O)C)C)C1(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]3([C@]2(CCC3=O)C)C)[C@@]1(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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